![molecular formula C9H14N2O3S B2679376 4-amino-N-(2-methoxyethyl)benzenesulfonamide CAS No. 328062-38-0](/img/structure/B2679376.png)
4-amino-N-(2-methoxyethyl)benzenesulfonamide
Overview
Description
“4-amino-N-(2-methoxyethyl)benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been studied . For instance, 4-aminobenzenesulfonamide can be prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(2-methoxyethyl)benzenesulfonamide” can be found in various databases . The molecular formula is C9H14N2O3S and the molecular weight is 230.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-N-(2-methoxyethyl)benzenesulfonamide” include a molecular formula of C9H14N2O3S and a molecular weight of 230.28 .
Scientific Research Applications
- 4-amino-N-(2-methoxyethyl)benzenesulfonamide (abbreviated as 4-ABES ) is known for its inhibitory effects on carbonic anhydrase enzymes. These enzymes play a crucial role in maintaining acid-base balance and are implicated in conditions like glaucoma and epilepsy. Researchers explore 4-ABES as a potential therapeutic agent for modulating carbonic anhydrase activity .
Carbonic Anhydrase Inhibition
Future Directions
properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXZWHXMSJEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methoxyethyl)benzenesulfonamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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